Home > Products > Screening Compounds P88868 > 4-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid
4-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid - 1262005-79-7

4-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid

Catalog Number: EVT-6531156
CAS Number: 1262005-79-7
Molecular Formula: C14H10F2O2
Molecular Weight: 248.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-[3-[(5-Ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid (LY293111)

Compound Description: LY293111 is an experimental anti-cancer agent. Research on LY293111 focused on characterizing its pharmacokinetics, revealing long-lived circulating metabolites in rats []. In vivo studies identified phenolic (ether), acyl, and bisglucuronides as major metabolites. Notably, the acyl glucuronide exhibited irreversible binding to plasma proteins, suggesting a potential for covalent modification and impacting its half-life. In vitro studies across various species highlighted glucuronidation as the primary metabolic pathway.

4-Fluoro-2(5H)-furanones

Compound Description: 4-Fluoro-2(5H)-furanones represent a class of compounds synthesized from 2,4-disubstituted 2,3-allenoates using Selectfluor []. This reaction exhibits high selectivity, yielding the desired furanones in moderate to high yields, depending on the substituents on the allenoate starting material.

(E)-3-Fluoro-4-oxo-2-alkenoates

Compound Description: (E)-3-Fluoro-4-oxo-2-alkenoates are another product arising from the reaction of 2,4-disubstituted 2,3-allenoates with Selectfluor []. These compounds are typically obtained as the minor product under specific reaction conditions.

2-Fluoro-benzoic acid, 3-Fluoro-benzoic acid, and 4-Fluoro-benzoic acid

Compound Description: These three compounds are mono-fluoro-benzoic acids studied for their microwave spectra, revealing information about their conformations and potential for intermolecular interactions []. Notably, 3-fluorobenzoic acid forms a gas-phase homodimer, demonstrating the influence of fluorine substitution on self-assembly.

4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid

Compound Description: This compound was studied for its crystal structure, revealing the influence of intramolecular interactions on its conformation []. Notably, the molecule exhibits significant twisting around the bonds connecting the aromatic ring, oxoamine group, and butanoic acid moiety.

3-Fluoro-4-octyloxyphenyl 4-(5-Alkyl-2-thienyl)benzoates

Compound Description: This series of esters, synthesized from 4-(5-n-alkyl-2-thienyl)benzoic acids and 3-fluoro-4-n-octyloxyphenol, displays a range of liquid crystal properties depending on the length of the alkyl chain []. Interestingly, the octyl and nonyl homologues exhibit an unusual sequence of smectic phases, highlighting the impact of molecular structure on self-assembly.

2-(benzo [d]oxazol-2-ylthio)-1-(3-(4-fluoro-3- methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl) ethanone derivatives

Compound Description: This series of compounds, designed and synthesized from chalcone intermediates, was investigated for its antitubercular activity []. Notably, compounds with electron-donating substituents on the aryl ring attached to the 4,5-dihydropyrazole moiety displayed increased potency.

4,4'-[4-fluoro-7-({4-[4-(pentafluorophenyl)butoxy]phenyl}ethynyl)-2-methyl-1H-indole-1,3-diyl]dibutanoic acid and 4,4'-[4-fluoro-2-methyl-7-({4-[4-(2,3,4,6-tetrafluorophenyl)butoxy]phenyl}ethynyl)-1H-indole-1,3-diyl]dibutanoic acid

Compound Description: These compounds represent novel crystalline forms of dibutanoic acid derivatives [, ]. The focus of the research was on obtaining different crystalline forms to potentially improve their pharmaceutical properties.

(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione with 4-(trifluoromethyl)benzoic acid ionic salt (Compound 3)

Compound Description: This compound, synthesized as an ionic salt from (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione and 4-(trifluoromethyl)benzoic acid, was investigated for its in vitro cytotoxicity against breast adenocarcinoma cells []. Interestingly, it exhibited minimal toxicity compared to established clinical drugs.

4-Fluoro-benzoic acid derivatives

Compound Description: This patent describes a series of 4-fluoro-benzoic acid derivatives designed and synthesized as potential pharmaceutical agents [].

(-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Levaquin)

Compound Description: Levaquin is a known drug studied for its potential as a corrosion inhibitor for API 5L X-52 steel in acidic environments []. The research explored its electrochemical and quantum chemical parameters to understand its mechanism of action.

2-Fluoro-4-(methoxycarbonyl)benzoic acid

Compound Description: This compound was studied for its crystal structure, revealing the formation of classical carboxylate inversion dimers linked by hydrogen bonds []. The research highlighted the influence of intermolecular interactions on its solid-state packing.

2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

Compound Description: This compound, a potent BACE1 inhibitor, is a promising candidate for the treatment of Alzheimer's Disease. An efficient synthesis method for this molecule, involving a Friedel-Crafts reaction and a Suzuki coupling, has been developed [].

Liquid crystalline polyaniline and phthalocyanine-based polysiloxanes

Compound Description: These are polymers incorporating fluoro-substituted benzoic acid groups, displaying liquid crystalline properties depending on the fluorine content and the nature of the polymer backbone []. Increasing the number of fluoro-substituted benzoic acid groups induced a transition from smectic to chiral nematic phases.

2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) glycin

Compound Description: This dipeptide derivative of 5-fluorouracil (5FU) was synthesized as part of an effort to improve the therapeutic index of 5FU, a widely used anticancer drug [].

3-Butyl-2-fluoro-1-tosylindole

Compound Description: This compound was synthesized via a 5-endo-trig cyclization of a 1,1-difluoro-1-alkene []. The method allows for the efficient construction of the indole core with specific substitution patterns.

2-Acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate Derivatives (Chromones and Pyrazole Derivatives)

Compound Description: This research focused on synthesizing and evaluating the antibacterial activity of chromone and pyrazole derivatives derived from 2-Acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate []. The study found that incorporating nitro and oxygen groups enhanced antibacterial activity compared to compounds lacking these groups.

16-[(18)F]-fluoro-4-thia-palmitate ((18)F-FTP)

Compound Description: (18)F-FTP is a radiolabeled palmitate analog designed for positron emission tomography (PET) imaging of myocardial fatty acid oxidation (FAO) []. Studies demonstrated its ability to track changes in FAO rates in response to hypoxia and varying fatty acid compositions.

[Bis-trifluoromethyl-2',2' heptafluoro-3',3',4',4',5',5',5' pentyl]-2(-3 ou -4) benzoates and -benzoic acid

Compound Description: These fluorinated benzoic acid derivatives were synthesized and their physicochemical properties were investigated []. The study focused on understanding the impact of perfluoroalkyl groups on the properties of these compounds.

4-[1-[3-chloro-4-[N'-(2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]methoxybenzoic acid (D01-4582)

Compound Description: D01-4582 is an α4β1 integrin antagonist. Research revealed marked interindividual pharmacokinetic variability in beagles, attributed to albumin genetic polymorphisms that affect D01-4582 binding affinity [, , ]. This finding highlights the impact of genetic variations on drug disposition.

5-fluoro-2 - [[(1s) -1- (5-fluoro-2-pyridyl) ethyl] amino] -6 - [(5-isopropoxy-1H-pyrazol-3-yl) amino] pyridine-3-carbonitrile

Compound Description: This compound is a pharmaceutical agent formulated for controlled and sustained release using a polymer matrix [].

2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid (2-F-H2tzba) and 3-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (3-F-H2tzba)

Compound Description: These fluorinated ligands were used to synthesize Cd(II) coordination polymers with enhanced fluorescence properties, potentially applicable for detecting tetracyclines in water [].

3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid (4k) and 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid (4o)

Compound Description: These two compounds are GPR40 full agonists with potential for treating type 2 diabetes due to their ability to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells []. They activate both Gq and Gs signaling pathways, in contrast to previously reported GPR40 partial agonists.

N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[11C]methylphenyl)thiazol-2-yl]-1-carboxamide ([11C]DFMC)

Compound Description: [11C]DFMC is a positron emission tomography (PET) tracer designed for imaging fatty acid amide hydrolase (FAAH) in the brain []. Research using [11C]DFMC allowed for the estimation of FAAH concentrations in vivo and enabled occupancy studies for drugs targeting FAAH.

4‐[18F]Fluoro‐L‐m‐tyrosine (FMT)

Compound Description: FMT is a radiolabeled analog of L-3,4-dihydroxyphenylalanine (L-DOPA) used as a positron emission tomography (PET) tracer for studying presynaptic dopaminergic function []. FMT exhibits selective decarboxylation in the striatum, leading to the formation of 4-fluoro-3-hydroxyphenylethylamine and its metabolites.

2-(3,4-Dichloro-benzoyl)-benzoic acid (2-nitro-benzylidene)-hydrazide; 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-chlorobenzylidene)-hydrazide; 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-fluoro-benzylidene)-hydrazide.

Compound Description: These hydrazone derivatives were synthesized and evaluated for their potential anticonvulsant activity via in silico docking studies against the JNK protein []. The 4-fluoro derivative showed the highest binding affinity, suggesting it could be a promising lead compound for developing anti-epileptic therapies.

3-(2-amino, 4-methyl phenyl)-3-(Substituted Phenyl) Tetrachlorophthalide and Phthalide Analogs

Compound Description: These series of dyes, synthesized by condensing tetrachlorophthalic or phthalic anhydride with substituted phenols, exhibit interesting optical properties [, ].

4-(6-Fluoro-4-oxochromen-2-yl)benzoic acid and 4-(4-Oxochromen-2-yl)benzoate

Compound Description: These fluorinated flavone analogs were identified through virtual screening as potential inhibitors of Aurora Kinase A (AURKA), a serine/threonine kinase often overexpressed in various cancers []. Docking studies and molecular dynamics simulations suggest that these compounds exhibit favorable binding interactions with AURKA, making them promising candidates for further investigation as anti-cancer agents.

[Dy4(μ3-OH)2(L)10(bipy)2(H2O)2]n (1) and {[Dy10(μ3-OH)8(L)22(bipy)2(H2O)2]·5H2O}n (2) (L = 3-fluoro-4-(trifluoromethyl)benzoic acid; bipy = 2,2'-bipyridine)

Compound Description: These two compounds are tetra- and deca-nuclear dysprosium compounds, respectively, synthesized using 3-fluoro-4-(trifluoromethyl)benzoic acid as a ligand. These compounds exhibit distinct structural motifs and different magnetic relaxation behaviors, highlighting the influence of nuclearity and ligand coordination on their properties [].

3-chloro-4-fluorobenzotrifluoride

Compound Description: 3-chloro-4-fluorobenzotrifluoride serves as a key intermediate in synthesizing 3-chloro-2-fluoro-5-trifluoromethyl-benzoic acid, a valuable building block for various applications [].

(5Z)-5-[(3-chloro-2-fluorophenyl)methylidene]-2-[(1,3-thiazol-2-yl)amino]-1,3-thiazol-4(5H)-one (4b), (5Z)-5-[(4-chloro-2-fluorophenyl)methylidene]-2-[(1,3-thiazol-2-yl)amino]-1,3-thiazol-4(5H)-one (4c), (5Z)-5-[(3-fluoro-4-methylphenyl)methylidene]-2-[(1,3-thiazol-2-yl)amino]-1,3-thiazol-4(5H)-one (4f), and (5Z)-5-[(3,5-difluorophenyl)methylidene]-2-[(1,3-thiazol-2-yl)amino]-1,3-thiazol-4(5H)-one (4g)

Compound Description: These fluorinated thiazolidinone derivatives were synthesized and evaluated for their antibacterial and antitubercular activity. Compounds 4c and 4f exhibited significant potency against methicillin-resistant Staphylococcus aureus (MRSA) strains [].

Acid compounds 1,2,4-oxadiazole benzoic acid

Compound Description: This patent describes a class of 1,2,4-oxadiazole benzoic acid derivatives designed as potential therapeutic agents for various diseases [].

Repaglinide (AG-EE 623 ZW)

Compound Description: Repaglinide is a fast-acting, short-duration insulin secretagogue used for treating type 2 diabetes. It belongs to the class of hypoglycemic benzoic acid derivatives known as meglitinides []. Repaglinide stimulates insulin release from pancreatic β-cells by binding to and blocking ATP-sensitive potassium channels.

Properties

CAS Number

1262005-79-7

Product Name

4-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid

IUPAC Name

4-fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-9(6-13(8)16)12-7-10(15)4-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)

InChI Key

MSKHOOLDVMLECV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.